

Fostriecin as a Positive Control for Evaluating PD 113271: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PD 113271**

Cat. No.: **B1678587**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fostriecin and its structural analog, **PD 113271**, to support the use of Fostriecin as a positive control in experiments investigating the biological activity of **PD 113271**. While both compounds, isolated from *Streptomyces pulveraceus*, exhibit antitumor properties, their potency against specific molecular targets differs, making Fostriecin an ideal benchmark for comparative studies.[\[1\]](#)

Fostriecin was initially identified as an inhibitor of DNA topoisomerase II.[\[2\]](#)[\[3\]](#) However, subsequent research revealed its much more potent activity as a highly selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This dual activity makes it a valuable tool for dissecting cellular signaling pathways. In contrast, the available data indicates that **PD 113271** is a more potent inhibitor of topoisomerase II than Fostriecin.

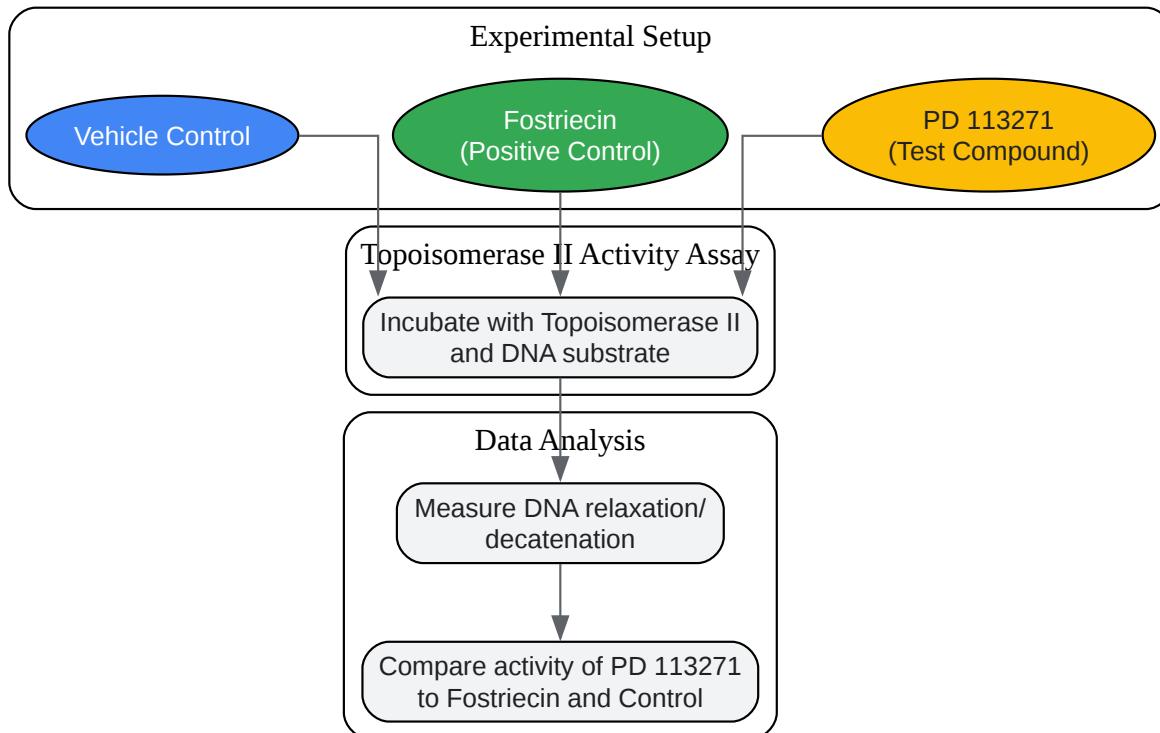
Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of Fostriecin and **PD 113271** against their primary molecular targets.

Table 1: Inhibition of Topoisomerase II

Compound	Relative Inhibitory Potency vs. Fostriecin	Reference
Fostriecin	1x	[9]
PD 113271	4x more potent	[9]

This data is derived from studies on the inhibition of partially purified type II topoisomerase from Ehrlich ascites carcinoma.[\[9\]](#)


Table 2: Inhibition of Protein Phosphatases by Fostriecin

Target Enzyme	IC50 (nM)	Key Characteristics	References
Protein Phosphatase 2A (PP2A)	0.2 - 4.0	Potent and selective inhibitor.	[4] [5] [6]
Protein Phosphatase 4 (PP4)	~3.0	Similar potency to PP2A.	[6]
Protein Phosphatase 1 (PP1)	4,000 - 131,000	Weak inhibitor.	[5] [10] [11] [12]
Topoisomerase II	40,000	Weak inhibitor.	[6] [7] [8] [11]

IC50 values for Fostriecin can vary depending on the experimental conditions.[\[4\]](#)

Mandatory Visualization

The following diagrams illustrate the known signaling pathway of Fostriecin and a proposed experimental workflow for using it as a positive control.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel antitumor agents CI-920, PD 113,270 and PD 113,271. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of type II topoisomerase by fostriecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of topoisomerase poisoning by antitumor drugs VM 26, fostriecin and camptothecin on DNA repair replication by mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β 12– β 13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 8. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fostriecin as a Positive Control for Evaluating PD 113271: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678587#fostriecin-as-a-positive-control-for-pd-113271-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com